ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-12-6-7-4-8-9-6/h4H,2-3H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRBZESLGXYFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265224 | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307545-28-4 | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307545-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate typically involves the reaction of 1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Nitrogen-containing heterocycles.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, also known as ethyl (1H-1,2,4-triazol-3-ylsulfanyl)acetate or ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate, is a compound with a variety of scientific research applications . The presence of the 1,2,4-triazole ring in its structure contributes to its biological activity, making it a candidate for drug development and other applications.
Scientific Research Applications
This compound is investigated in several fields, including medicinal chemistry, agriculture, and materials science.
Medicinal Chemistry
- Antimicrobial Agent The compound is studied for its potential as an antimicrobial agent. Compounds with the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
- Antifungal Agent It is also investigated for its potential as an antifungal agent. Ethyl phenyl(4H-1,2,4-triazol-3-ylsulfanyl)acetate affects the ergosterol biosynthesis pathway, a critical pathway in fungi, and its action results in the disruption of the fungal cell membrane structure and function, leading to cell death.
- Anticancer Agent Studies explore its potential as an anticancer agent. Several 1,2,4-triazole derivatives have been tested for cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines .
Agriculture
- Fungicide or Pesticide Due to its ability to inhibit the growth of various pathogens, the compound can be used as a fungicide or pesticide.
Materials Science
- Synthesis of Advanced Materials It can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine () and nitro () substituents improve metabolic stability and intermolecular interactions (e.g., C–F···H bonds).
- Heterocyclic Extensions : Thiochromen rings () introduce planar fused-ring systems, influencing stacking interactions in crystals and biological target binding.
Physicochemical Properties
- Crystallography: The thiochromen derivative () crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, and β = 100.72°. Weak intramolecular C–H···S and intermolecular C–H···O interactions stabilize the lattice. Polymorphs of related compounds (e.g., thiotriazoline in ) exhibit orthorhombic (kinetically controlled) vs. monoclinic (thermodynamically controlled) structures, affecting solubility and stability.
- Spectroscopic Data :
Biological Activity
Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties based on various research findings.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications. This compound specifically has been investigated for its biological activities against various pathogens and cancer cells.
Antimicrobial and Antifungal Properties
Numerous studies have highlighted the antimicrobial and antifungal properties of this compound and related triazole compounds:
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant activity against a range of bacteria. For instance, one study reported that compounds similar to this compound showed minimal inhibitory concentrations (MIC) ranging from 15.63 to 500 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 31.25 - 250 | Staphylococcus aureus |
| Similar Triazole Derivative | 15.63 - 250 | Bacillus subtilis |
- Fungal Inhibition : The compound has also been evaluated for its antifungal properties. Triazoles are known to inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Studies : Compounds with a triazole moiety have demonstrated cytotoxic effects against several cancer cell lines. For example, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells using the MTT assay. Results indicated that some triazole derivatives exhibited lower IC50 values (indicating higher potency) compared to standard chemotherapeutics .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| IGR39 | 0.69 | Triazole Derivative A |
| MDA-MB-231 | 0.70 | Triazole Derivative B |
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The triazole ring can bind to various enzymes and proteins involved in critical biological pathways. This binding often results in the inhibition of enzyme activity, disrupting cellular processes essential for pathogen survival or cancer cell proliferation .
- Interaction with Biological Receptors : The compound's polar nature allows it to act as a hydrogen bond acceptor and donor at receptor sites, enhancing its affinity for biological targets .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study published in MDPI found that specific triazole derivatives exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria . The study emphasized the need for further investigation into structure-activity relationships to optimize these compounds for therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 1H-1,2,4-triazole-3-thiol and ethyl 2-chloroacetate. Optimization includes controlling reaction temperature (20–40°C), solvent selection (e.g., DMF or ethanol), and stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetate). Catalytic bases like triethylamine may enhance reaction efficiency .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- NMR Analysis :
- ¹H NMR : The thioether (-S-) group adjacent to the triazole ring results in deshielded protons (δ 3.5–4.0 ppm for CH₂S). The ester carbonyl (C=O) appears at δ 170–175 ppm in ¹³C NMR .
- IR : Strong absorption bands at 1680–1720 cm⁻¹ (ester C=O) and 2550–2600 cm⁻¹ (S-H stretch, if unreacted thiol remains) .
- Validation : Compare spectral data with structurally analogous compounds, such as ethyl 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetate .
Q. What safety precautions are critical during handling and storage?
- Hazards : Potential skin/eye irritant (based on analogous triazole-thioethers). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at 2–8°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity?
- Crystallography : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with key bond lengths: S–C = 1.723 Å, N–N = 1.359 Å. The dihedral angle between the triazole and ester moieties (~85°) suggests limited conjugation, favoring nucleophilic attack at the ester carbonyl .
- Reactivity Implications : The twisted conformation reduces steric hindrance, enabling regioselective modifications at the triazole N1 or N4 positions .
Q. What strategies address conflicting bioactivity data in antifungal assays?
- Case Study : A structurally similar compound, ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate, showed variable MIC values (2–32 µg/mL) against Candida albicans. Contradictions arise from assay conditions (e.g., pH, incubation time) .
- Resolution : Standardize protocols using CLSI guidelines. Include positive controls (e.g., fluconazole) and assess time-kill kinetics to distinguish static vs. cidal effects .
Q. How can computational methods predict the compound’s environmental fate?
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN score) and octanol-water partition coefficient (log Kow = 1.8 ± 0.3). Moderate hydrophilicity suggests partial persistence in aquatic systems .
- Experimental Validation : Conduct OECD 301F biodegradability tests. HPLC-MS tracks degradation intermediates, such as triazole-3-thiol .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
